An In-depth Technical Guide to the Chemical Properties of 3,4-Diethylhexa-1,5-diene
An In-depth Technical Guide to the Chemical Properties of 3,4-Diethylhexa-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3,4-diethylhexa-1,5-diene. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for professionals in research and development.
Compound Identification and Physical Properties
3,4-Diethylhexa-1,5-diene is a non-conjugated diene with the molecular formula C10H18. Its structure consists of a six-carbon chain with vinyl groups at positions 1 and 5, and ethyl substituents at positions 3 and 4. The presence of two chiral centers at the 3 and 4 positions means the compound can exist as stereoisomers, including a meso form and a pair of enantiomers (racemic mixture).[1][2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C10H18 | [1][2][3][4] |
| Molecular Weight | 138.25 g/mol | [1][2][3][5] |
| IUPAC Name | 3,4-Diethylhexa-1,5-diene | [1][2][3][4] |
| CAS Number | 51255-67-5 | [5] |
| Synonyms | 3,4-diethyl-1,5-hexadiene, 1,5-Hexadiene, 3,4-diethyl- | [1][2][3][4][5] |
| InChI | InChI=1S/C10H18/c1-5-9(6-2)10(7-3)8-4/h5,7,9-10H,1,3,6,8H2,2,4H3 | [1][2][3][4] |
| InChIKey | SLBUEUWNNTZSNQ-UHFFFAOYSA-N | [1][2][3][4] |
| Boiling Point | 144 °C (at 742 Torr) | [5] |
| Density | 0.7526 g/cm³ (at 23 °C) | [5] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | Data not available |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of 3,4-diethylhexa-1,5-diene is not extensively documented, a potential synthetic route can be inferred from available chemical literature. One suggested pathway involves the coupling of brominated pentene derivatives.[5]
For illustrative purposes, a detailed experimental protocol for the synthesis of the closely related analogue, 3,4-dimethylhexa-1,5-diene , is provided below. This multi-step synthesis can likely be adapted for the preparation of the diethyl analogue by using the appropriate starting materials.
Experimental Protocol: Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene [6]
This synthesis proceeds via the formation of an intermediate aldehyde, which is then converted to the diene through a Wittig reaction.
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Synthesis of erythro- and threo-2,3-Dimethylpent-4-enal:
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Dry hydrogen chloride is passed through a mixture of propionaldehyde and trans-crotyl alcohol at -5°C to produce cis- and trans-prop-1-enyl trans-but-2-enyl ether.
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The cis and trans isomers are separated by spinning-band fractional distillation.
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The cis-isomer is heated to 142°C, which cleanly converts it to erythro-2,3-dimethylpent-4-enal. The trans-isomer, under the same conditions, yields the threo-isomer.
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-
Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene (Wittig Reaction):
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The separated aldehydes (erythro and threo) are individually reacted with methylenetriphenylphosphorane in dimethyl sulfoxide.
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The erythro-aldehyde yields meso-3,4-dimethylhexa-1,5-diene.
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The threo-aldehyde yields (±)-3,4-dimethylhexa-1,5-diene.
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The isomeric purity of the resulting dienes is reported to be high (95% for meso and 96.5% for the racemic mixture).[6]
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Chemical Reactivity
As a non-conjugated diene, the two double bonds in 3,4-diethylhexa-1,5-diene are separated by sp³-hybridized carbons, meaning they react largely independently, similar to simple alkenes.[7][8] This is in contrast to conjugated dienes, where the pi systems are delocalized. Non-conjugated dienes are generally less stable than their conjugated isomers.[7]
Cope Rearrangement
A significant reaction for 1,5-dienes is the Cope rearrangement, a thermally induced[2][2]-sigmatropic rearrangement.[9][10][11] When heated, 3,4-diethylhexa-1,5-diene can be expected to undergo this concerted, pericyclic reaction to form 3,6-octadiene. The reaction proceeds through a cyclic, chair-like transition state to minimize steric interactions.[9][10] The equilibrium of the reaction is dictated by the relative thermodynamic stabilities of the starting material and the product.[10] In this case, the product is a more substituted internal alkene, which is generally more stable than the terminal alkenes of the starting material, suggesting the equilibrium would favor the product.[11]
References
- 1. 3,4-Dimethyl-1,5-hexadiene | C8H14 | CID 521244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Diethylhexa-1,5-diene [webbook.nist.gov]
- 3. 3,4-Diethylhexa-1,5-diene [webbook.nist.gov]
- 4. 3,4-Diethylhexa-1,5-diene [webbook.nist.gov]
- 5. 1,5-Hexadiene, 3,4-diethyl-|lookchem [lookchem.com]
- 6. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. fiveable.me [fiveable.me]
- 8. Ch 10: Dienes [chem.ucalgary.ca]
- 9. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 10. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
